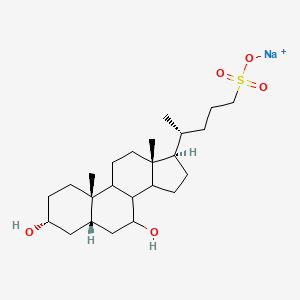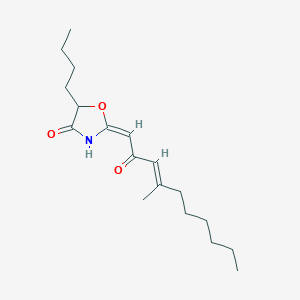
Lipoxazolidinone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipoxazolidinone C is a natural product found in Marinospora with data available.
Wissenschaftliche Forschungsanwendungen
Expanded Structure-Activity Studies of Lipoxazolidinone Antibiotics
Lipoxazolidinone antibiotics, particularly those with a 4-oxazolidinone core, are primarily recognized for their antimicrobial properties. Research has indicated significant potential in fighting drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Studies have focused on expanding the range of activity of these compounds, especially against Gram-negative pathogens, by exploring structural modifications like varying substitution patterns, chain lengths, and positions of polar functional groups. Such alterations can significantly affect the antimicrobial activity, highlighting the importance of structural characteristics in drug effectiveness. Additionally, these studies have shown that compounds from this family are subject to efflux in Gram-negative pathogens, a factor that should be considered in the further development of these compounds for treating infectious diseases (Robinson et al., 2019).
Synthesis and Biological Evaluation of Lipoxazolidinone A
Lipoxazolidinone A, part of the marine natural product family with an unusual 4-oxazolidinone heterocycle, has been synthesized and evaluated. This compound represents a new scaffold for antimicrobial discovery. The synthetic approach allowed the exploration of the active pharmacophore and led to the identification of simplified lead compounds for further optimization. Initial studies on resistance and mechanism of action suggest that 4-oxazolidinones are valuable scaffolds for antimicrobial development, paving the way for new strategies to combat bacterial infections (Mills et al., 2018).
Seawater Requirement for Lipoxazolidinone Production
Research on marine actinomycete strain NPS8920 has revealed its capability to produce lipoxazolidinones, a new class of 4-oxazolidinone antibiotics, in seawater-based media. Notably, lipoxazolidinone A shows potent activity against drug-resistant pathogens like MRSA and vancomycin-resistant Enterococcus faecium (VRE). This finding emphasizes the marine origin of strain NPS8920 and the crucial role of seawater in the production of these compounds, highlighting the importance of the natural marine environment in the biosynthesis of potential antibiotic agents (Sunga et al., 2008).
Leveraging Marine Natural Products for Bacterial Resistance and Persistence
Marine natural products, including the lipoxazolidinone family, have been pivotal in the fight against multidrug-resistant (MDR) bacterial pathogens. The unique structures and promising activity levels of these marine-derived compounds against MDR pathogens make them valuable assets in antibiotic drug discovery. Research efforts have focused on synthesizing and studying the biological effects of these molecules, revealing their potential as single-agent antibiotics and highlighting their contribution to developing novel therapeutic approaches against antimicrobial-resistant and tolerant infections (Valdes-Pena et al., 2021).
Eigenschaften
Molekularformel |
C18H29NO3 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2E)-5-butyl-2-[(E)-4-methyl-2-oxodec-3-enylidene]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C18H29NO3/c1-4-6-8-9-10-14(3)12-15(20)13-17-19-18(21)16(22-17)11-7-5-2/h12-13,16H,4-11H2,1-3H3,(H,19,21)/b14-12+,17-13+ |
InChI-Schlüssel |
NHCONVHYGAHXRU-SWZGKVDCSA-N |
Isomerische SMILES |
CCCCCC/C(=C/C(=O)/C=C/1\NC(=O)C(O1)CCCC)/C |
Kanonische SMILES |
CCCCCCC(=CC(=O)C=C1NC(=O)C(O1)CCCC)C |
Synonyme |
lipoxazolidinone C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



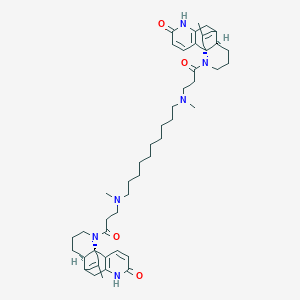
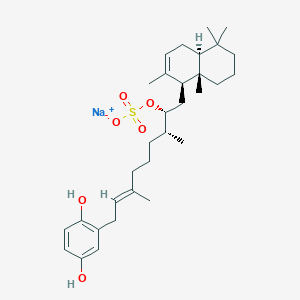
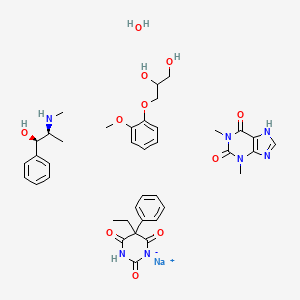
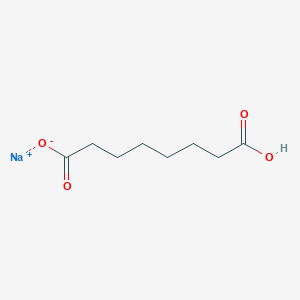


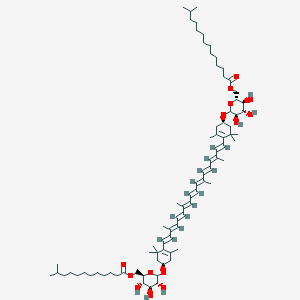


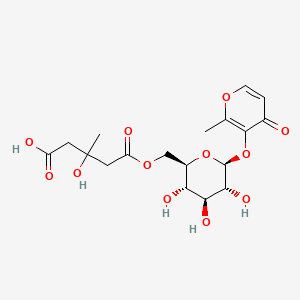
![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)
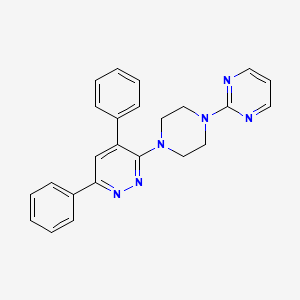
![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)
